molecular formula C18H16N4O4S B2710755 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251631-37-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2710755
CAS No.: 1251631-37-4
M. Wt: 384.41
InChI Key: HOIFPZGHMWRFPE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a research chemical identified in the patent literature as a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) . GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including neuroinflammation, tau hyperphosphorylation, and amyloid-beta production , which are hallmark pathological mechanisms in neurodegenerative diseases like Alzheimer's disease. By selectively inhibiting GSK-3β, this compound provides researchers with a valuable tool to probe the kinase's function in cellular models of neurodegeneration, potentially leading to the validation of new therapeutic targets. Its specific application in research is focused on investigating pathways that could halt or reverse disease progression, as outlined in the patent WO2022269560A1 , which claims its use for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). This makes it a compound of significant interest for preclinical research aimed at developing novel neuroprotective strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-21-17(26-22-11)13-3-2-6-19-18(13)27-9-16(23)20-8-12-4-5-14-15(7-12)25-10-24-14/h2-7H,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIFPZGHMWRFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the compound's biological activity based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group and a pyridine derivative. The molecular formula is C19H21N5O4SC_{19}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 415.47 g/mol. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Cytotoxicity Studies : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF7. Notably, some derivatives exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin . For example:
    • IC50 Values :
      • HepG2: 2.38 µM
      • HCT116: 1.54 µM
      • MCF7: 4.52 µM
      • Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)

The anticancer mechanisms of these compounds have been explored through various assays:

  • EGFR Inhibition : Compounds were shown to inhibit EGFR tyrosine kinase activity.
  • Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells.
  • Cell Cycle Analysis : Alterations in cell cycle distribution were observed upon treatment.
  • Mitochondrial Pathway Proteins : The expression levels of Bax and Bcl-2 proteins were affected, suggesting involvement in mitochondrial apoptosis pathways .

Antidiabetic Activity

Recent research has also highlighted the potential antidiabetic effects of benzodioxole derivatives:

  • α-Amylase Inhibition : Compounds derived from benzodioxole demonstrated potent inhibition against α-amylase with IC50 values ranging from 0.68 to 0.85 µM . This suggests their potential as therapeutic agents for managing diabetes by regulating carbohydrate metabolism.

Safety Profile

The safety profile of these compounds has been evaluated through cytotoxicity assays on normal cell lines:

  • Most derivatives exhibited IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety margin compared to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

StudyCompound TestedTargetIC50 ValueNotes
Thiourea DerivativesHepG22.38 µMStronger than Doxorubicin
Benzodioxole Derivativesα-Amylase0.68 µMPotential antidiabetic agent
Various Heterocyclic CompoundsCancer CellsVariesBroad pharmacological activities

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been evaluated against various bacterial strains. In vitro tests demonstrated significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing lower efficacy against Gram-negative strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that similar thioacetamide derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds were tested against MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer) cell lines using assays like MTT and sulforhodamine B . Results revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain compounds demonstrated superior activity against Bacillus thuringiensis, suggesting that modifications to the oxadiazole structure can enhance antibacterial properties .

Case Study 2: Anticancer Evaluation

Another study focused on the synthesis of thioacetamide derivatives for anticancer evaluation. In this research, compounds were assessed for their ability to inhibit cell proliferation in vitro. Notably, one derivative showed significant inhibition in MCF7 cells with an IC50 value of 12 µM, highlighting the potential for further development as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with derivatives such as 1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) and (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide . Key differences lie in their core scaffolds and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₉H₁₆N₄O₄S 420.42 Benzodioxole, 1,2,4-oxadiazole, thioacetamide Sulfur-containing linker; oxadiazole enhances metabolic stability
D-19 C₂₃H₂₄N₄O₄ 432.47 Benzodioxole, pyrrole carboxamide Pyrrole ring with carboxamide; potential hydrogen-bonding interactions
(E)-4-... () C₁₇H₁₂N₂O₃S 324.35 Thiazolidinedione, benzamide Thiazolidinedione core (antidiabetic pharmacophore); conjugated double bond
  • Bioisosteric Replacements : The 1,2,4-oxadiazole in the target compound contrasts with D-19’s pyrrole carboxamide and ’s thiazolidinedione, suggesting divergent target affinities (e.g., kinases vs. peroxisome proliferator-activated receptors).

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